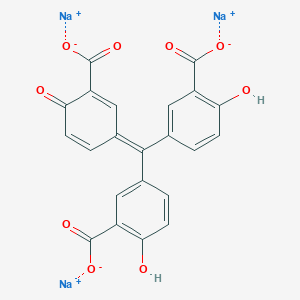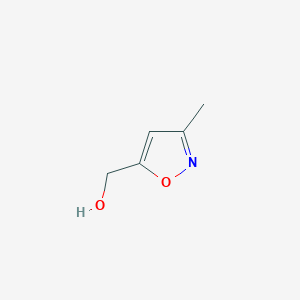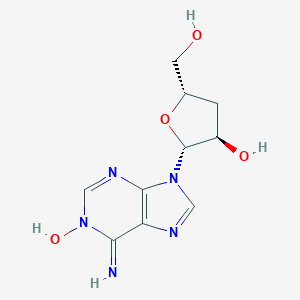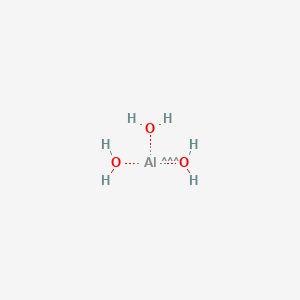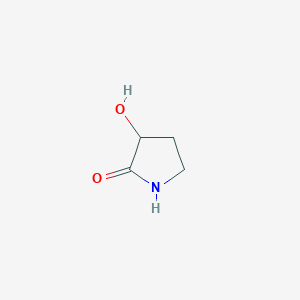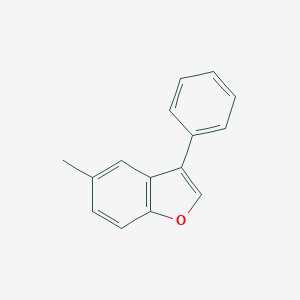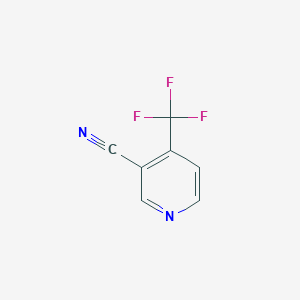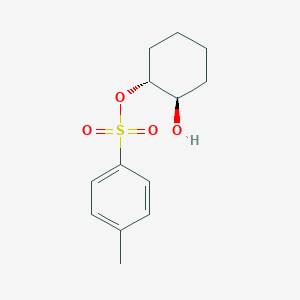
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate is a chemical compound with potential therapeutic applications. It is commonly known as HHC or HHC-4MBS and has been the subject of extensive scientific research in recent years.
Mecanismo De Acción
The mechanism of action of (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate involves the inhibition of pro-inflammatory cytokines and the activation of anti-inflammatory pathways. It also acts on the endocannabinoid system by binding to the CB2 receptor, which is involved in the regulation of immune function and inflammation.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate can reduce inflammation and pain in animal models of arthritis, neuropathic pain, and multiple sclerosis. It has also been found to protect against neurodegeneration in animal models of Alzheimer's disease and Parkinson's disease. Furthermore, it has been shown to have a favorable safety profile with no significant toxic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate in lab experiments include its potent anti-inflammatory and analgesic properties, as well as its ability to cross the blood-brain barrier and target the central nervous system. However, its limitations include the need for further studies to determine optimal dosages and treatment regimens, as well as its potential interactions with other drugs.
Direcciones Futuras
For (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate include the development of novel formulations for improved delivery and efficacy. In addition, further studies are needed to investigate its potential therapeutic applications in other diseases such as cancer and autoimmune disorders. Furthermore, research is needed to elucidate its mechanism of action and potential interactions with other drugs.
Conclusion:
In conclusion, (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate is a promising compound with potential therapeutic applications in various fields of medicine. Its anti-inflammatory, analgesic, and neuroprotective properties make it a promising candidate for the treatment of diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease. However, further studies are needed to determine optimal dosages and treatment regimens, as well as its potential interactions with other drugs.
Métodos De Síntesis
The synthesis of (1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate involves the reaction of 4-methylbenzenesulfonyl chloride with (1R,2R)-2-hydroxycyclohexylamine in the presence of a base such as triethylamine. The resulting product is purified through recrystallization to obtain a white solid with a melting point of 118-120°C.
Aplicaciones Científicas De Investigación
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate has been studied for its potential therapeutic applications in various fields of medicine. It has been found to possess anti-inflammatory, analgesic, and neuroprotective properties. In addition, it has shown promise in the treatment of various diseases such as multiple sclerosis, Alzheimer's disease, and Parkinson's disease.
Propiedades
Número CAS |
15051-90-8 |
|---|---|
Nombre del producto |
(1R,2R)-2-hydroxycyclohexyl 4-methylbenzenesulfonate |
Fórmula molecular |
C13H18O4S |
Peso molecular |
270.35 g/mol |
Nombre IUPAC |
[(1R,2R)-2-hydroxycyclohexyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C13H18O4S/c1-10-6-8-11(9-7-10)18(15,16)17-13-5-3-2-4-12(13)14/h6-9,12-14H,2-5H2,1H3/t12-,13-/m1/s1 |
Clave InChI |
BIZMDVFWYSXYEJ-CHWSQXEVSA-N |
SMILES isomérico |
CC1=CC=C(C=C1)S(=O)(=O)O[C@@H]2CCCC[C@H]2O |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O |
SMILES canónico |
CC1=CC=C(C=C1)S(=O)(=O)OC2CCCCC2O |
Pictogramas |
Irritant |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



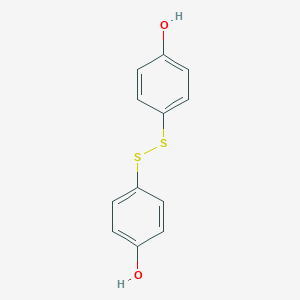
![5,8-Dichloropyrazino[2,3-d]pyridazine](/img/structure/B82115.png)
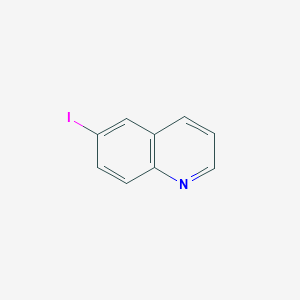
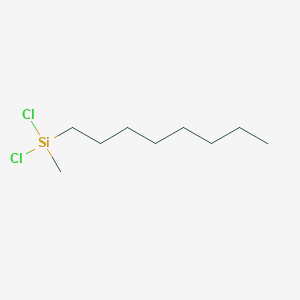
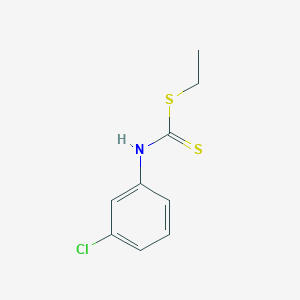
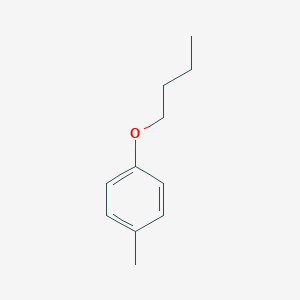
![[1,1'-Biphenyl]-2-carbonyl chloride](/img/structure/B82120.png)
